molecular formula C15H10ClF3O2 B1308727 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-26-2

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B1308727
CAS No.: 590360-26-2
M. Wt: 314.68 g/mol
InChI Key: FIGTVGQJUDUQHH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzaldehyde core substituted with a chlorine atom at position 5 and a 3-(trifluoromethyl)benzyloxy group at position 2 (Figure 1).

Properties

IUPAC Name

5-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGTVGQJUDUQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The synthesis typically starts with 5-chloro-2-hydroxybenzaldehyde as the precursor, which undergoes an etherification reaction with 3-(trifluoromethyl)benzyl bromide in the presence of a base.

Reaction Conditions

  • Reagents:

    • 5-Chloro-2-hydroxybenzaldehyde (starting material)
    • 3-(Trifluoromethyl)benzyl bromide (alkylating agent)
    • Potassium carbonate (base)
  • Solvent: Dimethylformamide (DMF) or acetone is commonly used as the reaction medium to dissolve the reagents and facilitate the reaction.

  • Reaction Steps:

    • Dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable solvent.
    • Add potassium carbonate to neutralize acidic byproducts and promote deprotonation of the hydroxyl group.
    • Introduce 3-(trifluoromethyl)benzyl bromide dropwise under stirring at room temperature or slightly elevated temperatures (40–60°C).
    • Stir the mixture for several hours (typically 6–12 hours).
  • Workup: The reaction mixture is quenched with water, extracted with an organic solvent such as ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Key Observations

This method achieves high selectivity for ether bond formation while minimizing side reactions like overalkylation or hydrolysis.

Industrial Production Methods

For large-scale production, the process is adapted to improve efficiency and yield while maintaining cost-effectiveness.

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to scale up the reaction:

  • The reagents are continuously fed into a reactor where they mix and react under controlled conditions.
  • Continuous flow systems offer better temperature control, reduced reaction times, and enhanced safety compared to batch processes.

Automation

Automated systems are often used to handle reagent addition, mixing, and monitoring of reaction parameters like temperature and pressure.

Yield Optimization

Key strategies for improving yield include:

  • Using high-purity starting materials.
  • Optimizing base concentration to ensure complete deprotonation of the hydroxyl group.
  • Employing solvents with low water content to prevent hydrolysis of benzyl bromide.

Comparative Analysis of Preparation Methods

Parameter Laboratory Synthesis Industrial Production
Scale Milligram to gram quantities Kilogram to ton quantities
Reactor Type Batch reactor Continuous flow reactor
Reaction Time 6–12 hours Minutes to hours
Yield Moderate (60–80%) High (>90%)
Cost Higher due to manual operation Lower due to automation and scale

Research Findings on Preparation Efficiency

Table: Reaction Optimization Studies

Parameter Optimal Value Effect on Yield
Base Concentration Equimolar or slight excess Prevents incomplete etherification
Solvent DMF > Acetone > Toluene DMF provides better solubility
Temperature 40–60°C Higher temperatures may cause side reactions
Reaction Time ~8 hours Ensures complete conversion

Notes on Reagents

3-(Trifluoromethyl)benzyl Bromide

This alkylating agent is critical for introducing the trifluoromethyl group into the final product:

  • Typically sourced from commercial suppliers.
  • Must be handled carefully due to its reactivity and potential for hydrolysis.

Potassium Carbonate

A mild base that facilitates deprotonation without causing side reactions:

  • Alternatives like sodium hydroxide may lead to undesired phenoxide formation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₀ClF₃O₂
  • Molecular Weight : 314.69 g/mol
  • Purity : >90% (as per synthesis protocols) .
  • Availability : Discontinued in commercial quantities (1g–25g) by CymitQuimica .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups/Substituents MW (g/mol) Key Applications/Notes Availability
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde C₁₅H₁₀ClF₃O₂ - Cl (position 5)
- 3-(CF₃)benzyloxy (position 2)
314.69 Research chemical; discontinued Discontinued
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O - Cl (position 3)
- CF₃ (position 5)
- Acid chloride
237.46 Reactive intermediate for acylations Available
2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone C₁₆H₁₀F₃NO - CF₃ (position 3')
- Cyano (position 4)
289.25 Discontinued fluorinated ketone Discontinued
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ - Cl (position 2)
- OCF₃ (position 5)
- Acid chloride
265.01 Specialty acylating agent Available

Substituent Positioning and Electronic Effects

  • Chlorine Placement :

    • In the target compound, chlorine at position 5 may induce steric hindrance and moderate electron-withdrawing effects. In contrast, 3-chloro-5-(trifluoromethyl)benzoyl chloride (position 3 Cl) and 2-chloro-5-(trifluoromethoxy)benzoyl chloride (position 2 Cl) exhibit distinct electronic environments, influencing reactivity in substitution or coupling reactions .
  • Trifluoromethyl vs. Trifluoromethoxy :

    • The trifluoromethyl (-CF₃) group in the target compound provides strong electron withdrawal, enhancing stability and lipophilicity. In contrast, the trifluoromethoxy (-OCF₃) group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride offers similar electronic effects but with increased steric bulk .

Functional Group Reactivity

  • Benzaldehyde vs. Benzoyl Chlorides :

    • The aldehyde group in the target compound is less reactive than the acid chloride in 3-chloro-5-(trifluoromethyl)benzoyl chloride, which readily participates in nucleophilic acylations. This difference limits the target compound’s utility in reactions requiring high electrophilicity .
  • Ketone vs. Ether Linkages: The discontinued 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone contains a ketone group, enabling conjugate additions, whereas the benzyloxy ether in the target compound offers hydrolytic stability under neutral conditions .

Commercial and Research Relevance

  • Discontinued Compounds: Both the target compound and 2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone are discontinued, suggesting niche applications or synthesis challenges. This contrasts with available benzoyl chlorides (e.g., ), which are more widely used in industrial processes .
  • This hints at possible agrochemical applications for the target compound.

Biological Activity

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS No. 590360-26-2) is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₅H₁₀ClF₃O₂
  • Molecular Weight : 314.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the chloro and trifluoromethyl groups. These groups enhance lipophilicity and metabolic stability, which are critical for interaction with biological targets such as enzymes and receptors.

The compound's aldehyde functional group allows for reactivity that can lead to the formation of covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This mechanism is similar to other aldehyde-containing compounds known for their biological activities.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, certain benzyl and phenyl derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Benzyl derivative A0.5Staphylococcus aureus
Benzyl derivative BTBDEscherichia coli

Cytotoxicity and Cancer Research

In studies exploring the cytotoxic effects of related compounds, it has been noted that certain trifluoromethyl-substituted benzaldehydes exhibit potent growth inhibition in cancer cell lines. For instance, compounds with similar structures have shown effectiveness against various cancer types, including breast cancer .

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the cytotoxic effects of several trifluoromethyl-substituted benzaldehydes on MCF-7 breast cancer cells. The results indicated that increasing lipophilicity correlated with enhanced cytotoxicity.

Table 2: Cytotoxicity Data Against MCF-7 Cells

Compound NameIC50 (µM)Mechanism
This compoundTBDApoptosis induction
Trifluoromethyl benzaldehyde ATBDCell cycle arrest
Trifluoromethyl benzaldehyde BTBDApoptosis induction

Structure-Activity Relationship (SAR)

The presence of both chloro and trifluoromethyl groups in this compound likely enhances its biological activity compared to structurally similar compounds lacking these features. Comparative studies have shown that modifications in substituents can significantly alter the compound's efficacy against microbial and cancerous cells.

Table 3: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
This compoundChloro and trifluoromethyl groupsHigh antimicrobial activity
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehydeBromine instead of chlorineModerate activity
4-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehydeDifferent position of chlorineLow activity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in academic laboratories?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A phenolic oxygen (from 5-chloro-2-hydroxybenzaldehyde) reacts with 3-(trifluoromethyl)benzyl bromide under basic conditions. For example, NaH in anhydrous THF at 0–5°C promotes deprotonation of the hydroxyl group, followed by SN2 substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization may require controlled stoichiometry and inert atmosphere.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzyloxy linkage and trifluoromethyl group. The aldehyde proton typically appears at δ 10.1–10.3 ppm, while aromatic protons split due to substituent effects .
  • IR Spectroscopy : Stretching frequencies for C=O (aldehyde, ~1700 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]+ = 329.03 for C15H10ClF3O2).

Q. How should researchers handle the compound’s stability during storage and experimental procedures?

  • Methodological Answer : The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (N2/Ar) at 0–4°C in amber vials . For reactions, use freshly distilled solvents (e.g., THF, DMF) and avoid prolonged exposure to light. Monitor degradation via TLC or HPLC.

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproduct formation during nucleophilic substitution in its synthesis?

  • Methodological Answer : Competing reactions (e.g., over-alkylation or hydrolysis of the benzyl bromide) may occur. Mechanistic studies using kinetic isotope effects (KIE) or DFT calculations can identify transition states. For example, trace water in THF may hydrolyze the benzyl bromide to 3-(trifluoromethyl)benzyl alcohol, reducing yield . Optimize reaction dryness and use molecular sieves.

Q. How can computational chemistry methods predict reactive sites for further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electrophilic (aldehyde) or nucleophilic (aromatic ring) sites. Fukui indices highlight regions prone to electrophilic attack (e.g., para to the electron-withdrawing Cl and CF3 groups) . Validate predictions with experimental derivatization (e.g., Schiff base formation).

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer : Discrepancies in molecular conformation (e.g., aldehyde orientation) may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to probe rotational barriers of the benzyloxy group. Cross-validate with NOESY (for proximity) and SC-XRD (for absolute configuration) .

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